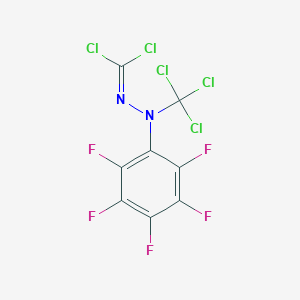
2-Methylbutyl docosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylbutyl docosanoate is an ester compound formed from the reaction between docosanoic acid and 2-methylbutanol. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular ester is notable for its long carbon chain, which imparts unique physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylbutyl docosanoate typically involves the esterification of docosanoic acid with 2-methylbutanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction is as follows:
Docosanoic acid+2-Methylbutanol→2-Methylbutyl docosanoate+Water
Industrial Production Methods: In an industrial setting, the esterification process is scaled up using large reactors. The reaction mixture is heated and stirred continuously to maintain uniformity. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methylbutyl docosanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into docosanoic acid and 2-methylbutanol.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Docosanoic acid and 2-methylbutanol.
Oxidation: Corresponding carboxylic acids and alcohols.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
2-Methylbutyl docosanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological systems and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of fragrances, flavorings, and as a lubricant in various industrial processes.
Mecanismo De Acción
The mechanism by which 2-methylbutyl docosanoate exerts its effects involves its interaction with biological membranes and enzymes. The ester can be hydrolyzed by esterases, releasing docosanoic acid and 2-methylbutanol, which can then participate in various metabolic pathways. The long carbon chain of the ester allows it to integrate into lipid bilayers, affecting membrane fluidity and function.
Similar Compounds:
Methyl docosanoate: An ester formed from docosanoic acid and methanol.
Ethyl docosanoate: An ester formed from docosanoic acid and ethanol.
Butyl docosanoate: An ester formed from docosanoic acid and butanol.
Comparison: this compound is unique due to the presence of a branched alkyl group (2-methylbutyl) compared to the straight-chain alkyl groups in similar compounds. This branching can influence the physical properties, such as melting point and solubility, and can affect the compound’s reactivity and interactions with other molecules.
Propiedades
| 106719-67-9 | |
Fórmula molecular |
C27H54O2 |
Peso molecular |
410.7 g/mol |
Nombre IUPAC |
2-methylbutyl docosanoate |
InChI |
InChI=1S/C27H54O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27(28)29-25-26(3)5-2/h26H,4-25H2,1-3H3 |
Clave InChI |
BZOHZRICIZZXBZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,1'-[(Hydroxymethyl)azanediyl]di(propan-2-ol)](/img/structure/B14318845.png)
![Methyl 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate](/img/structure/B14318848.png)




